2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

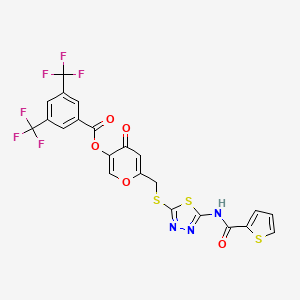

“2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde” is an organic compound that is a part of the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a fluoro group and a trifluoromethyl group . The exact 3D structure may be determined using computational methods or experimental techniques such as X-ray crystallography .Applications De Recherche Scientifique

Detection in Liquor and Spirits

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, as a compound, has implications in the detection of acetaldehyde, a key flavor constituent in liquor and spirits associated with their spicy taste. A study developed a fluorescence sensor for acetaldehyde that, when combined with this compound in aqueous solution, produces an aggregation-induced emission luminogen (AIEgen) leading to a "turn-on" fluorescence response. This method offers advantages over traditional gas chromatography, including simplicity and the capability of real-time detection in liquor and spirits samples (Yang et al., 2019).

Organocatalytic Acetalization

The acid-free, organocatalytic acetalization of aldehydes, including 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, has been facilitated using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method enables the production of acetals at room temperature with high yield and efficiency, presenting a mild alternative to traditional acid-catalyzed processes (Kotke & Schreiner, 2006).

Reactions with CeO2-Supported Catalysts

Studies have shown that acetaldehyde, including derivatives like 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, undergoes various reactions on CeO2 and CeO2-supported catalysts. These reactions include oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions, highlighting the compound's versatility in chemical synthesis and potential applications in developing new catalytic processes (Idriss et al., 1995).

Applications in Cancer Research

Research into the reactivity of cyclic salicyl-derived O,O-acetals with 5-fluorouracil has led to the development of new O,N-acetals with significant antiproliferative activity against breast cancer cells. This demonstrates the potential of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde derivatives in synthesizing compounds with therapeutic applications (Saniger et al., 2003).

Organometallic Fluorine Chemistry

The field of organometallic fluorine chemistry, including the use of fluorinated phenyl groups as in 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, is expanding to develop new methods for the selective introduction of fluorine into aromatic compounds. This research is crucial for creating selectively fluorinated organic molecules used in pharmaceuticals and agrochemicals, demonstrating the broader applicational scope of such compounds (Grushin, 2010).

Safety and Hazards

The safety data sheet for a related compound, “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,4-5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSQCPKACITDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)

![N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B2647706.png)

![[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene](/img/structure/B2647712.png)

![4-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2647719.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2647720.png)